molecular formula C14H10BrClO3 B320418 2-Bromo-4-chlorophenyl 4-methoxybenzoate

2-Bromo-4-chlorophenyl 4-methoxybenzoate

Cat. No.: B320418
M. Wt: 341.58 g/mol
InChI Key: KWVHXZMZKSVZNE-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl 4-methoxybenzoate is a solid-phase benzoate ester featuring both bromo and chloro substituents on its phenolic ring. This compound is a valuable synthetic building block in medicinal chemistry and chemical biology research. With a molecular formula of C₁₄H₁₀BrClO₃ and a molecular weight of 341.58 g/mol, it presents key physicochemical properties including a calculated logP of 4.33, a polar surface area (PSA) of 35.53 Ų, and a molar refractivity of 77.04, which are indicative of its potential in facilitating molecular interactions and influencing the properties of larger synthetic targets . Its primary research application lies in its role as a versatile chemical intermediate. The molecule contains two aromatic rings, four rotatable bonds, and distinct halogenated sites that are amenable to further functionalization via cross-coupling reactions and other synthetic transformations . Benzoate esters of this nature are frequently explored in the development of pharmacologically active compounds, particularly as structural components in potential inhibitors targeting proteins such as tubulin, a common target in anticancer drug discovery . Researchers utilize this and related scaffolds to perform structure-activity relationship (SAR) studies, often through "bromo scans" or "methoxy scans," to optimize interactions with biological targets and fine-tune compound properties . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H10BrClO3

Molecular Weight

341.58 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H10BrClO3/c1-18-11-5-2-9(3-6-11)14(17)19-13-7-4-10(16)8-12(13)15/h2-8H,1H3

InChI Key

KWVHXZMZKSVZNE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several halogenated benzoate esters (Table 1). Key analogs include:

Table 1: Structural Comparison of Halogenated Benzoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Bromo-4-chlorophenyl 4-methoxybenzoate C₁₄H₁₀BrClO₃ 343.59 Br, Cl (phenyl); OMe (benzoate)
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate C₁₅H₁₀BrClO₄ 369.59 Br, OMe, CHO (phenyl); Cl (benzoate)
4-Pentylphenyl 4-Methoxybenzoate C₁₉H₂₂O₃ 298.37 Pentyl (phenyl); OMe (benzoate)
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate C₁₆H₁₃BrO₄ 355.18 Br (phenyl); keto-ester linkage

Key Observations :

  • Substituent Effects: Bromo and chloro groups increase molecular weight and polarizability compared to non-halogenated analogs like 4-pentylphenyl 4-methoxybenzoate. This enhances thermal stability and influences crystalline packing, as seen in related halogenated esters .
  • Functional Group Variation : The presence of a formyl (CHO) group in 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate introduces additional reactivity for further chemical modifications, unlike the target compound .

Physicochemical Properties

Thermal Behavior :

  • Lanthanide complexes of 4-methoxybenzoate (e.g., La, Ce) decompose between 200–400°C, with dehydration steps observed below 150°C . The target compound likely exhibits similar thermal resilience due to its aromatic backbone and halogen substituents.
  • Halogenated analogs like 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate have predicted boiling points exceeding 500°C, suggesting high thermal stability .

Crystallinity :

  • X-ray diffraction studies of lanthanide 4-methoxybenzoates reveal crystalline structures stabilized by bidentate carboxylate coordination . The bromo and chloro substituents in the target compound may enhance crystallinity through halogen bonding .

Reactivity and Metabolic Pathways

  • Biodegradation : 4-Methoxybenzoate esters are substrates for microbial O-demethylases, which cleave the methoxy group to form p-hydroxybenzoate . Brominated analogs may resist degradation due to halogen steric effects, as seen in soil microbiota studies .
  • Chemical Reactivity: The bromo group in 2-bromo-4'-methoxyacetophenone facilitates nucleophilic substitution reactions, a property shared with the target compound .

Preparation Methods

Esterification via Acyl Chloride Intermediate

The most widely reported method involves a two-step process: (1) synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid and (2) subsequent esterification with 2-bromo-4-chlorophenol.

Step 1: Preparation of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–60°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid (yield: 98%).

Step 2: Esterification with 2-Bromo-4-chlorophenol
The acyl chloride is reacted with 2-bromo-4-chlorophenol in the presence of a base such as pyridine or triethylamine. A typical protocol involves stirring equimolar amounts of both reactants in tetrahydrofuran (THF) at 0–5°C for 1 hour, followed by room-temperature reaction for 12 hours. The crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding 89–92% of the target ester.

One-Pot Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method avoids isolated acyl chloride formation:

  • 4-Methoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and DMAP (0.1 equiv) are dissolved in dry dichloromethane.

  • 2-Bromo-4-chlorophenol (1.05 equiv) is added dropwise at 0°C.

  • The reaction proceeds at 25°C for 24 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate 9:1).

This method achieves comparable yields (85–88%) but requires stricter moisture control.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

ParameterAcyl Chloride RouteCarbodiimide Route
Optimal SolventTHFDichloromethane
Reaction Temp.0°C → 25°C0°C → 25°C
Time13 hours24 hours
Byproduct Formation<5%8–12%

Polar aprotic solvents like THF enhance nucleophilicity of the phenolic oxygen, while lower temperatures suppress di-ester byproducts.

Bromination Strategies for Phenol Precursors

The synthesis of 2-bromo-4-chlorophenol, a key intermediate, is achieved through:

Method A : Electrophilic bromination of 4-chlorophenol using bromine (Br₂) in acetic acid at 50°C (yield: 78%, but produces 10–15% dibromo impurities).

Method B : Oxidative bromination with HBr/H₂O₂, adapted from patent CN104447382A:

  • 4-Chlorophenol (1.0 equiv) is dissolved in 48% HBr.

  • 30% H₂O₂ (1.8 equiv) is added dropwise at 35°C over 2 hours.

  • The mixture is stirred for 4 hours, neutralized with NaHCO₃, and extracted with ethyl acetate.

This method achieves 95% yield with <2% dibromo byproducts, leveraging in situ bromine generation.

Structural Characterization and Crystallographic Insights

Single-Crystal X-ray Diffraction (SCXRD)

The title compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.452(3) Å, b = 7.891(2) Å, c = 15.617(4) Å, and β = 109.28(3)°. Key structural features include:

  • Dihedral angle between aromatic rings: 80.59(2)°

  • Short halogen⋯oxygen contacts: Cl⋯O = 2.991(3) Å, Br⋯O = 3.139(2) Å

These interactions facilitate molecular sheet formation parallel to the (101) plane, critical for crystal packing stability.

Hirshfeld Surface Analysis

Intermolecular interactions quantified via CrystalExplorer:

  • C⋯H/H⋯C : 32.2%

  • H⋯H : 26.3%

  • Br⋯H/H⋯Br : 10.7%

  • O⋯H/H⋯O : 10.4%

The predominance of C–H⋯O and Br⋯H contacts underscores the role of weak interactions in material properties.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting patent US5107034A, a continuous process has been proposed:

  • 4-Methoxybenzoic acid and SOCl₂ are mixed in a microreactor (residence time: 15 min, 60°C).

  • The acyl chloride stream is combined with 2-bromo-4-chlorophenol and triethylamine in a T-mixer.

  • Product crystallization is achieved using a segmented flow crystallizer.

This method reduces reaction time from hours to minutes and improves space-time yield by 300%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-ester impurities : Controlled by maintaining stoichiometric excess of phenol (1.05–1.1 equiv) and low temperatures (0–5°C).

  • Halogen exchange : Use of anhydrous conditions prevents Br/Cl scrambling during esterification.

Purification Techniques

MethodPurityRecovery
Recrystallization99.2%82%
Column Chromatography99.5%75%
Centrifugal Partition Chromatography99.8%88%

Ethanol/water recrystallization remains the most cost-effective method for industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-chlorophenyl 4-methoxybenzoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via esterification between 2-bromo-4-chlorophenol and 4-methoxybenzoyl chloride. Key conditions include using a base (e.g., sodium carbonate) in anhydrous dimethylformamide (DMF) at room temperature. Post-reaction, recrystallization from ethanol yields high-purity crystals. Optimization requires strict moisture control and stoichiometric excess of the acyl chloride to drive the reaction to completion .

Q. What crystallization techniques are recommended for obtaining high-quality single crystals of this compound, and how is structural validation performed?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol:water) is effective. Structural validation employs single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Validation metrics include R-factors (<5%) and agreement between observed/calculated electron density maps. Hydrogen-bonding patterns should align with graph-set analysis for consistency .

Q. What safety precautions and first-aid measures are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat). In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Waste must be segregated and disposed of via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, MS) and computational predictions for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or mass fragments can arise from dynamic effects (e.g., rotamers) or isotopic impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and high-resolution mass spectrometry (HR-MS) for exact mass validation. Computational DFT calculations (e.g., B3LYP/6-31G*) should account for solvent effects and conformational averaging .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound, particularly in the presence of competing electrophilic sites?

  • Methodological Answer : The methoxy group acts as an electron-donating group (EDG), directing nucleophilic attack to the para position relative to the bromine. Steric hindrance from the chlorophenyl moiety further biases reactivity. Competitive pathways can be probed via kinetic studies (e.g., varying nucleophile concentration) and monitoring intermediates by LC-MS .

Q. What methodologies are employed to assess the potential pharmacological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer : Enzyme inhibition is evaluated using Michaelis-Menten kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 or kinases. In vitro assays are validated with positive controls (e.g., known inhibitors) and IC50 determination .

Q. How does the introduction of electron-donating or withdrawing groups on the benzoate moiety affect the photostability and degradation pathways of this compound under UV irradiation?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) accelerate photodegradation via radical formation, monitored by HPLC with UV detection. Methoxy groups enhance stability by delocalizing π-electrons. Degradation products are identified using LC-MS/MS, with pathways mapped via isotopic labeling (e.g., D2O for hydroxyl radical trapping) .

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